molecular formula C25H25N5O3 B11483695 6-butyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-butyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11483695
M. Wt: 443.5 g/mol
InChI Key: WPSQUNZRWRDVBL-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of imidazopurines, characterized by their fused imidazole and purine rings.
  • Its systematic name reflects its substituents: butyl, hydroxyphenyl, and phenyl groups.
  • The compound’s structure combines features from both imidazole and purine, making it intriguing for various applications.
  • Preparation Methods

      Synthetic Routes: One approach involves the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction.

      Reaction Conditions: The reaction typically occurs under mild conditions, with copper(I) catalysts facilitating the cycloaddition.

      Industrial Production: While industrial-scale production details are scarce, research efforts have focused on efficient synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidative conditions might involve peroxides or metal catalysts.

      Major Products: These reactions can lead to diverse products, such as derivatives with altered substituents or modified functional groups.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel materials.

      Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: The compound’s pharmacological properties, toxicity, and potential therapeutic applications are areas of interest.

      Industry: Applications span from organic electronics to catalysis and materials science.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors, enzymes, or cellular components.

      Pathways: It may modulate signaling pathways, affecting cellular processes like proliferation, apoptosis, or inflammation.

  • Comparison with Similar Compounds

      Uniqueness: Its fused imidazole-purine structure sets it apart, combining features from both classes.

      Similar Compounds: While I don’t have an exhaustive list, other imidazopurines or hybrid structures could serve as points of comparison.

    Properties

    Molecular Formula

    C25H25N5O3

    Molecular Weight

    443.5 g/mol

    IUPAC Name

    8-butyl-6-(4-hydroxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

    InChI

    InChI=1S/C25H25N5O3/c1-4-5-11-19-20(16-9-7-6-8-10-16)29(17-12-14-18(31)15-13-17)24-26-22-21(30(19)24)23(32)28(3)25(33)27(22)2/h6-10,12-15,31H,4-5,11H2,1-3H3

    InChI Key

    WPSQUNZRWRDVBL-UHFFFAOYSA-N

    Canonical SMILES

    CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)O)C5=CC=CC=C5

    Origin of Product

    United States

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